molecular formula C11H7ClO3S B2897673 2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid CAS No. 861208-90-4

2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid

Cat. No.: B2897673
CAS No.: 861208-90-4
M. Wt: 254.68
InChI Key: VPFPKSCHIVGTOM-ZZXKWVIFSA-N
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Description

2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid is a chemical compound with the molecular formula C11H7ClO3S and a molecular weight of 254.68948 g/mol This compound is characterized by the presence of a thiochromen ring system, which is a sulfur-containing heterocyclic structure, and a chloro substituent at the 6-position

Preparation Methods

The synthesis of 2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 6-chloro-4-oxo-2H-thiochromen-3(4H)-ylidene with acetic acid derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiochroman derivatives.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid can be compared with other similar compounds, such as:

Biological Activity

2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid, a compound with the molecular formula C11_{11}H7_7ClO3_3S and a molecular weight of approximately 254.69 g/mol, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by its thiochromen structure, which is known for various biological activities. Its synthesis typically involves the condensation of 6-chloro-4-oxo-2H-thiochromen-3(4H)-ylidene with acetic acid derivatives under specific conditions, often using catalysts to facilitate the reaction .

Antioxidant Activity

Research indicates that compounds in the thiochromen family exhibit significant antioxidant properties. This activity is crucial as it can mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial and Antifungal Properties

Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties. These effects could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for pathogen survival .

Anticancer Potential

The compound's anticancer effects have been a focal point in several studies. It appears to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, compounds similar to this compound have been shown to inhibit key enzymes involved in tumor growth .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism, leading to reduced proliferation.
  • Gene Expression Modulation : It could affect gene expression related to apoptosis and cell cycle regulation.
  • Cell Signaling Interference : By interacting with cellular signaling pathways, it may alter the cellular response to stress or damage .

Study 1: Antioxidant Effects

A study conducted on thiochromen derivatives demonstrated significant antioxidant activity, correlating with reduced oxidative stress markers in treated cells. The results indicated that these compounds could potentially serve as therapeutic agents against oxidative damage-related diseases .

Study 2: Anticancer Activity

In vitro experiments showed that this compound inhibited the growth of various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential use in cancer therapy .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thiochromen derivatives:

Compound NameStructure SimilarityBiological Activity
6-Chloro-4-oxo-thiochromeneSimilar core structureAntioxidant, Antimicrobial
Thiochroman derivativesVariations in sulfur ringPotential anticancer effects

This table illustrates how structural variations within the thiochromen family can influence biological activity.

Properties

IUPAC Name

(2Z)-2-(6-chloro-4-oxothiochromen-3-ylidene)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3S/c12-7-1-2-9-8(4-7)11(15)6(5-16-9)3-10(13)14/h1-4H,5H2,(H,13,14)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFPKSCHIVGTOM-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O)C(=O)C2=C(S1)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C(=O)O)/C(=O)C2=C(S1)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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